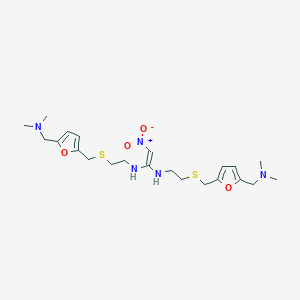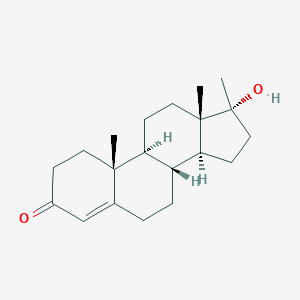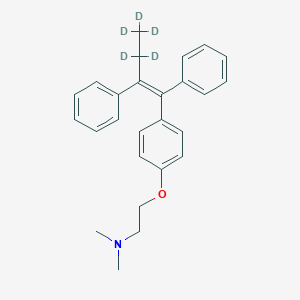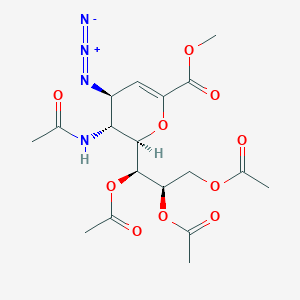
D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-, methyl ester, 7,8,9-triacetate
説明
The compound "D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-, methyl ester, 7,8,9-triacetate" is a structurally complex molecule that is related to sialic acid derivatives. Sialic acids are a family of nine-carbon sugars that are typically found at the outermost end of glycan chains on the cell surface and are involved in various biological processes, including cell-cell interaction and signaling. The compound appears to be a derivative of 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN), which is a type of sialic acid.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the reaction of peracetylated N-acetylneuraminic acid methyl ester with nitrosyl acetate leads to a mixture of anti/syn-N-nitroso derivatives, which can be further transformed into a diazo compound and then into various KDN derivatives, including methyl 2,4,5,7,8,9-hexa-O-acetyl-3-deoxy-D-clycero-β-D-galacto-2-nonulopyranosidonate (KDN) and 5-azido-5-deoxy-KDN . These reactions involve several steps, including the use of sodium trifluoroethanolate and hydrazoic acid in toluene, indicating a complex synthetic pathway that requires careful control of reaction conditions.
Molecular Structure Analysis
The molecular structure of KDN and its derivatives is characterized by the presence of an azido group, which is a functional group consisting of three nitrogen atoms (N3). This group is highly reactive and can participate in various chemical reactions. The presence of acetyl groups and a methyl ester in the compound suggests that it is a peracetylated methyl ester derivative, which is a common protective strategy in carbohydrate chemistry to prevent unwanted side reactions during synthesis .
Chemical Reactions Analysis
The azido group in the compound can undergo various chemical reactions, such as the Staudinger reaction or Click chemistry, to form new bonds and create modified structures. The peracetylated derivatives of sialic acid can also undergo deamination reactions to yield deaminated furanoid sialic acid derivatives, as well as didehydrosialic acid derivatives . These reactions are crucial for modifying the structure of sialic acids and creating new molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sialic acid derivatives like KDN are influenced by their functional groups and stereochemistry. The acetyl groups increase the hydrophobicity of the molecule, while the azido and ester groups may affect its reactivity and solubility. The stereochemistry of the molecule, particularly the configuration of the carbon atoms, can also impact its biological activity and interaction with other molecules. The exact physical properties such as melting point, solubility, and stability would require experimental determination and are not detailed in the provided data .
科学的研究の応用
Biodiesel Production and Environmental Sustainability
Biodiesel production has evolved to address environmental concerns associated with excess waste glycerol, leading to innovative processes like interesterification. This method uses methyl acetate instead of methanol, producing a cleaner and more sustainable product by avoiding the separation of by-products like triacetin. The resulting biodiesel fuel exhibits desirable properties similar to fatty acid methyl esters (FAME), highlighting the importance of alternative routes to biodiesel production in reducing environmental impact (Akintomiwa O. Esan et al., 2021).
Catalysis in Chemical Synthesis
Solid catalysts, particularly those based on mesostructured materials like MCM-41, offer a more efficient, selective, and environmentally friendly approach to producing fatty acid esters of polyols. These catalysts enable the large-scale synthesis of nonionic surfactants used in various industries, underscoring the role of catalytic processes in enhancing the sustainability and efficiency of chemical production (C. Márquez-Álvarez et al., 2004).
Material Science and Polymer Engineering
Glycerol triesters and citrate esters are explored as dual-functional dispersants and plasticizers in ceramic processing, offering a simplified and environmentally friendly alternative for material formulation. These novel additives show promise in improving the performance and reducing the environmental footprint of ceramic materials, highlighting the versatility of ester compounds in material science applications (S. Foghmoes et al., 2018).
特性
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-azido-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O10/c1-8(23)20-15-12(21-22-19)6-13(18(27)28-5)32-17(15)16(31-11(4)26)14(30-10(3)25)7-29-9(2)24/h6,12,14-17H,7H2,1-5H3,(H,20,23)/t12-,14+,15+,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKWFOHGBMGGAL-IIHMKKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zanamivir Azide Triacetate Methyl Ester | |
CAS RN |
130525-58-5 | |
| Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-, methyl ester, 7,8,9-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130525-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-, methyl ester, 7,8,9-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






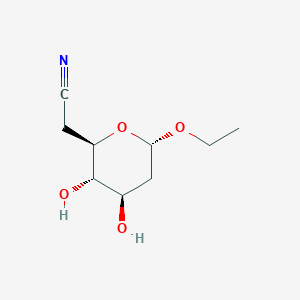




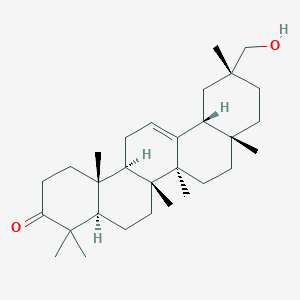
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
